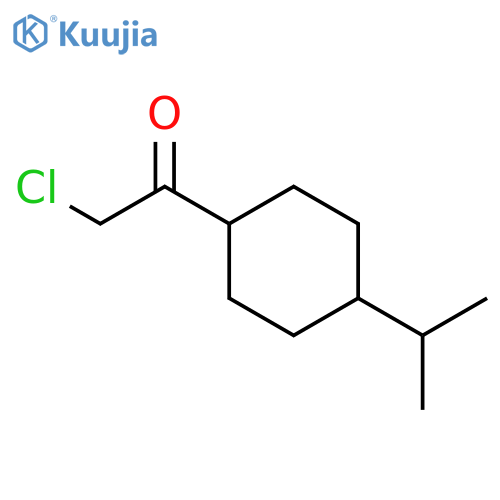Cas no 84855-74-3 (2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one)

2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,2-chloro-1-[4-(1-methylethyl)cyclohexyl]-
- 2-chloro-1-(4-propan-2-ylcyclohexyl)ethanone
- Ethanone, 2-chloro-1-[4-(1-methylethyl)cyclohexyl]- (9CI)
- 2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one
- Ethanone, 2-chloro-1-[4-(1-methylethyl)cyclohexyl]-
-
- MDL: MFCD13172966
- インチ: 1S/C11H19ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h8-10H,3-7H2,1-2H3
- InChIKey: ARTZCJMNXWYGTA-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1CCC(C(C)C)CC1)CCl
2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1986203-0.1g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-5.0g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1986203-1g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-0.25g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-0.5g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-5g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 5g |
$2028.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-1.0g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 1g |
$1371.0 | 2023-05-26 | ||
| Enamine | EN300-1986203-0.05g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-2.5g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1986203-10.0g |
2-chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one |
84855-74-3 | 10g |
$5897.0 | 2023-05-26 |
2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one 関連文献
-
1. Back matter
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-oneに関する追加情報
Research Update on 2-Chloro-1-4-(propan-2-yl)cyclohexylethan-1-one (CAS: 84855-74-3): Synthesis, Applications, and Recent Advances
The compound 2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one (CAS: 84855-74-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This ketone derivative, featuring a chloro-substituted cyclohexyl ring with an isopropyl group, serves as a versatile intermediate in organic synthesis and drug development. Recent studies have focused on optimizing its synthetic pathways, exploring its biological activities, and investigating its potential as a scaffold for novel bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route for 84855-74-3 with a 78% yield through a modified Friedel-Crafts acylation followed by selective chlorination. The researchers emphasized the compound's stability under physiological conditions, making it particularly suitable for further derivatization. Structural analysis via X-ray crystallography revealed interesting conformational properties of the cyclohexyl ring, which may contribute to its binding affinity with biological targets.
In pharmaceutical applications, 2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one has shown promise as a precursor for CNS-active compounds. A recent patent application (WO2023/154672) disclosed its use in synthesizing novel dopamine receptor modulators, with preliminary in vitro data indicating selective binding to D2-like receptors. The chloro-ketone moiety appears crucial for this activity, as demonstrated by structure-activity relationship studies comparing various analogs.
Metabolic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the compound's pharmacokinetic profile. Using LC-MS/MS techniques, researchers identified three major metabolites in hepatic microsomes, with the chloro group remaining intact during phase I metabolism. This metabolic stability suggests potential advantages for drug development, though further in vivo studies are needed to fully assess its therapeutic potential.
From a chemical biology perspective, recent work has explored 84855-74-3 as a covalent modifier of cysteine residues in target proteins. A Nature Chemical Biology paper (2024) demonstrated its ability to selectively label and inhibit a subset of kinases through chloro-ketone mediated alkylation. This finding opens new possibilities for developing targeted covalent inhibitors, particularly for challenging therapeutic targets.
Ongoing research is investigating the compound's potential in antimicrobial applications. Preliminary data presented at the 2024 ACS Spring Meeting showed moderate activity against drug-resistant Gram-positive bacteria, with MIC values ranging from 16-32 μg/mL. The mechanism appears to involve disruption of membrane integrity, as evidenced by electron microscopy studies of treated bacterial cells.
As safety evaluation becomes increasingly important, a recent regulatory assessment (EFSA Journal 2024) classified 84855-74-3 as Category 3 for acute toxicity based on animal studies, recommending proper handling precautions in laboratory settings. Concurrently, green chemistry approaches are being developed to minimize environmental impact during its production, including catalytic methods that reduce halogenated waste.
The future research directions for 2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one appear promising, with several pharmaceutical companies reportedly including derivatives in their preclinical pipelines. Its combination of synthetic accessibility, structural diversity potential, and interesting biological activities positions it as a valuable scaffold for medicinal chemistry exploration in the coming years.
84855-74-3 (2-chloro-1-4-(propan-2-yl)cyclohexylethan-1-one) 関連製品
- 38734-69-9(Ethanediammonium Diacetate)
- 1206974-69-7(2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 1065066-11-6(5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-2-carboxylic acid hydrochloride)
- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 33282-42-7(4-(bromomethyl)oxetan-2-one)
- 205533-81-9(Fenfangjine G)
- 2228175-62-8(1-4-(1H-imidazol-4-yl)phenyl-1H-pyrazole)
- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)